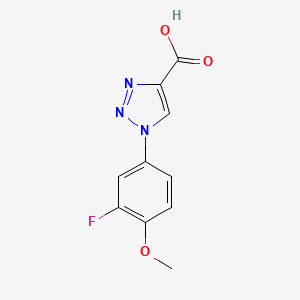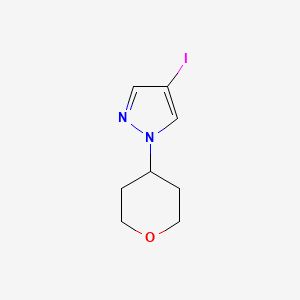
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a thiophene ring substituted with a tert-butyl group and a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Synthesis of 5-tert-butylthiophene: This can be achieved through the alkylation of thiophene with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the methanamine group: The 5-tert-butylthiophene is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming 1-(5-tert-butylthiophen-3-yl)methanamine.
Formation of the hydrochloride salt: The final step involves the reaction of 1-(5-tert-butylthiophen-3-yl)methanamine with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds such as:
5-tert-butylthiophene: Lacks the methanamine group and has different chemical reactivity.
1-(5-methylthiophen-3-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a methanamine group, resulting in different chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2098075-52-4 |
|---|---|
Molecular Formula |
C9H16ClNS |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




